N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Catalog No.
S11577761
CAS No.
M.F
C22H26N4O2
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4...

Product Name

N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

IUPAC Name

N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3-yl)hexanamide

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C22H26N4O2/c1-25(2)18-13-11-17(12-14-18)24-21(27)10-4-3-7-15-26-16-23-20-9-6-5-8-19(20)22(26)28/h5-6,8-9,11-14,16H,3-4,7,10,15H2,1-2H3,(H,24,27)

InChI Key

XPFAQUOTKKLAOW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O

N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound characterized by a unique molecular structure that combines a dimethylamino group, a phenyl ring, and a quinazolinyl moiety. The compound has the molecular formula C24H28N4O2C_{24}H_{28}N_{4}O_{2} and a molecular weight of approximately 404.5 g/mol. Its IUPAC name is N-[4-(dimethylamino)phenyl]-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide, which reflects its structural components and functional groups. The quinazolinyl moiety is particularly notable for its potential biological activities, making this compound of interest in medicinal chemistry and pharmacology.

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of different functional groups.
  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may alter the nitrogen functionalities within the compound.
  • Substitution Reactions: The presence of reactive functional groups allows for nucleophilic or electrophilic substitution reactions, which can modify the compound's structure and properties.

The biological activity of N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has been explored in various studies. It shows potential antimicrobial, anticancer, and anti-inflammatory properties. The quinazolinyl component is often associated with significant pharmacological effects, including enzyme inhibition and receptor modulation. These activities suggest that the compound may interact with specific biological targets, influencing cellular pathways relevant to disease processes.

The synthesis of N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple synthetic steps:

  • Formation of the Quinazolinyl Moiety: This step often involves the reaction of anthranilic acid derivatives with formamide or formic acid under high-temperature conditions to create the quinazolinone core.
  • Attachment of the Hexanamide Group: The quinazolinone intermediate is then reacted with hexanoyl chloride or related derivatives, utilizing coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

These methods highlight the complexity and multi-step nature of synthesizing this compound, reflecting its intricate structure.

N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has several applications:

  • Medicinal Chemistry: It is studied for its potential therapeutic applications in developing new drugs targeting various diseases, particularly cancer and infectious diseases.
  • Biochemical Research: The compound serves as a valuable reagent in biochemical assays to explore enzyme activity and receptor interactions.
  • Material Science: Due to its unique chemical properties, it may also find applications in developing new materials, including polymers and dyes.

Interaction studies involving N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide focus on its binding affinity to specific enzymes and receptors. These studies help elucidate its mechanism of action and therapeutic potential:

  • Enzyme Binding: Investigations reveal how the compound inhibits or activates enzymes involved in metabolic pathways.
  • Receptor Modulation: Studies demonstrate its ability to modulate receptor activity on cell surfaces, affecting downstream signaling pathways.

These interactions are crucial for understanding how this compound can be utilized in therapeutic contexts.

Several compounds share structural similarities with N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)-3-deuteriopiperidine-2,6-dioneContains a quinazolin moiety similar to the target compoundPotentially exhibits different biological activities due to structural modifications
2-Aminoquinazoline derivativesSimilar quinazoline core but lacks the hexanamide side chainOften used for their unique pharmacological profiles
QuinazolinedionesRelated structures with varying substituents on the quinazolinedione coreKnown for diverse biological activities including anticancer properties

The uniqueness of N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide lies in its specific combination of functional groups that enhance its biological activity and potential therapeutic applications compared to these similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

378.20557608 g/mol

Monoisotopic Mass

378.20557608 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

Explore Compound Types